molecular formula C15H13N3O4S B12946933 Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate CAS No. 83116-32-9

Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate

Cat. No.: B12946933
CAS No.: 83116-32-9
M. Wt: 331.3 g/mol
InChI Key: QEYHVNPMQVDJPV-UHFFFAOYSA-N
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Description

Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkoxides, amines.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate can be compared with other benzimidazole derivatives, such as:

    Carbendazim: A widely used fungicide with a similar benzimidazole core.

    Albendazole: An antiparasitic drug with a benzimidazole structure.

    Thiabendazole: Another antiparasitic agent with a benzimidazole core.

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties .

Properties

CAS No.

83116-32-9

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

methyl N-[6-(4-hydroxyphenyl)sulfinyl-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C15H13N3O4S/c1-22-15(20)18-14-16-12-7-6-11(8-13(12)17-14)23(21)10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20)

InChI Key

QEYHVNPMQVDJPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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